Melanocyte protein pmel 17(130-138)(human)
Description
Nomenclature and Identity of PMEL17/gp100/SILV/ME20
The protein has been identified multiple times in different research contexts, leading to a variety of names. wikipedia.org It was initially identified as the product of the Silver (Si) gene in mice, which is responsible for the silver coat color mutation. wikipedia.org In humans, it is encoded by the PMEL gene. wikipedia.orgavantorsciences.com The protein is also widely known as glycoprotein (B1211001) 100 (gp100) due to its molecular weight of approximately 100 kDa. wikipedia.orgjpt.com Other significant names include Pmel17 and ME20. wikipedia.org The variety of names reflects its discovery through different lines of investigation, from genetic studies of pigmentation to the search for tumor-associated antigens in melanoma. wikipedia.org
| Nomenclature | Origin/Significance |
| PMEL17 | One of the early designations for the protein. wikipedia.org |
| gp100 | Refers to its nature as a glycoprotein with a molecular weight of approximately 100 kilodaltons. wikipedia.orgjpt.com |
| SILV | Stands for Silver locus protein homolog, referencing the corresponding gene in mice. wikipedia.orgavantorsciences.com |
| ME20 | A name associated with its identification as a melanoma-associated antigen. wikipedia.org |
| Premelanosome Protein (PMEL) | A functional name highlighting its primary location and role. avantorsciences.com |
Cellular Localization within Melanocytes and Related Cell Types
The journey of PMEL17 within the melanocyte is a highly regulated process, essential for its function. It is synthesized as an integral membrane protein in the endoplasmic reticulum (ER). uniprot.orgmolbiolcell.org From the ER, it traffics through the Golgi apparatus, where it undergoes further modifications. uniprot.org PMEL17 is then sorted and transported to early-stage melanosomes, known as premelanosomes. uniprot.orgmolbiolcell.org Interestingly, the protein is also transiently expressed on the surface of the plasma membrane before being internalized and delivered to the melanosomes via the endocytic pathway. uniprot.org Its final destination is within the lumen of the premelanosomes, where it is enriched. molbiolcell.org
| Subcellular Location | State/Function of PMEL17 |
| Endoplasmic Reticulum (ER) | Synthesis as a transmembrane protein. uniprot.org |
| Golgi Apparatus | Post-translational modifications. uniprot.org |
| Plasma Membrane | Transiently located before endocytosis. uniprot.org |
| Endosomes/Multivesicular Bodies | Trafficking route towards melanosomes. uniprot.orgmolbiolcell.org |
| Premelanosomes (Stage I and II Melanosomes) | Accumulation and formation of fibrillar structures. uniprot.orgmolbiolcell.org |
Overview of PMEL17's Fundamental Role in Melanosome Biogenesis
The primary and most critical function of PMEL17 is its role in the biogenesis of melanosomes, specifically in the formation of the internal fibrillar matrix of premelanosomes. molbiolcell.org This protein undergoes a series of proteolytic cleavages to generate smaller fragments. nih.gov These fragments then self-assemble into amyloid-like fibrils, creating a striated sheet-like structure within the premelanosome. uniprot.org This fibrillar matrix serves as a scaffold upon which melanin (B1238610) pigments are synthesized and deposited. uniprot.org This process is crucial for the efficient and safe production of melanin, as it sequesters potentially toxic melanin precursors. uniprot.org The formation of these fibrils marks the transition of a stage I premelanosome to a stage II premelanosome. uniprot.org
| Step in Melanosome Biogenesis | Role of PMEL17 |
| Sorting and Trafficking | PMEL17 is directed from the Golgi to early endosomal compartments that will mature into premelanosomes. uniprot.orgmolbiolcell.org |
| Proteolytic Processing | The full-length PMEL17 protein is cleaved into smaller, functional fragments. nih.gov |
| Fibril Formation | The cleaved fragments assemble into amyloid fibrils, forming the characteristic striations of the premelanosome matrix. uniprot.org |
| Melanin Deposition | The fibrillar matrix acts as a template for the polymerization and deposition of melanin. uniprot.org |
A specific peptide fragment of human PMEL17, spanning amino acids 130-138, has garnered significant attention in the field of immunology. avantorsciences.comdbaitalia.itglpbio.com This nonapeptide is recognized as a gp100 epitope by tumor-infiltrating lymphocytes (TILs) in the context of the human leukocyte antigen (HLA)-A2. avantorsciences.comglpbio.com This recognition makes it a target for the immune system in patients with melanoma. dbaitalia.it Consequently, this peptide has been investigated as a component of cancer vaccines and immunotherapies aimed at stimulating an anti-tumor T-cell response. dbaitalia.itclinicaltrials.gov
| Peptide Name | Sequence | Molecular Formula | Molecular Weight | Significance |
| Melanocyte protein pmel 17(130-138)(human) | KTWGQYWQV | C₅₈H₇₈N₁₄O₁₄ | 1195.34 g/mol | Recognized as a gp100 epitope by tumor-infiltrating lymphocytes in the context of HLA-A2. avantorsciences.com |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H78N14O14/c1-30(2)49(58(85)86)71-54(81)42(20-22-47(62)76)67-56(83)45(26-34-28-64-40-14-7-5-11-37(34)40)69-55(82)43(24-32-15-17-35(74)18-16-32)68-53(80)41(19-21-46(61)75)66-48(77)29-65-52(79)44(25-33-27-63-39-13-6-4-10-36(33)39)70-57(84)50(31(3)73)72-51(78)38(60)12-8-9-23-59/h4-7,10-11,13-18,27-28,30-31,38,41-45,49-50,63-64,73-74H,8-9,12,19-26,29,59-60H2,1-3H3,(H2,61,75)(H2,62,76)(H,65,79)(H,66,77)(H,67,83)(H,68,80)(H,69,82)(H,70,84)(H,71,81)(H,72,78)(H,85,86)/t31-,38+,41+,42+,43+,44+,45+,49+,50+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYARWZFGXHSQNT-IZVYDTQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H78N14O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Post Translational Modifications of Pmel17
Transcriptional Regulation of PMEL17 Expression
The expression of the PMEL gene is primarily controlled by the Microphthalmia-associated transcription factor (MITF). MITF is a crucial regulator in the development and function of melanocytes. Research has shown that the expression of PMEL17 is dependent on MITF, as it is not detectable in embryos with mutated MITF. The PMEL gene is a known target of MITF, which directly activates its transcription. This places PMEL17 expression under the influence of signaling pathways that regulate MITF, such as the alpha-melanocyte stimulating hormone pathway. A variety of other transcription factors have also been identified as having binding sites on the PMEL gene, suggesting a complex regulatory network.
Intracellular Trafficking Pathways of PMEL17
The journey of the PMEL17 protein from its synthesis to its final destination within the melanosome is a highly regulated process involving several cellular compartments. This trafficking is critical for its proper function in forming the fibrillar matrix required for melanin (B1238610) deposition.
Endoplasmic Reticulum and Golgi Apparatus Processing
Like other transmembrane proteins destined for the secretory pathway, PMEL17 is synthesized in the endoplasmic reticulum (ER). Within the ER, the protein undergoes initial folding and N-linked glycosylation. The integrity of the N-terminal region of PMEL17 is crucial for its successful export from the ER. Mutations or deletions in this region can lead to retention of the protein within the ER, highlighting the importance of its proper conformation for transport to the next stage of the secretory pathway.
From the ER, PMEL17 moves to the Golgi apparatus, a central hub for protein sorting and modification. As it transits through the cis, medial, and trans-Golgi cisternae, its N-linked oligosaccharides are further modified, and it undergoes O-linked glycosylation. These glycosylation events are thought to play a role in the subsequent sorting and processing of the protein.
Trans-Golgi Network Sorting and Endocytic Pathways
The trans-Golgi network (TGN) is a major sorting station that directs proteins to their final destinations. From the TGN, PMEL17 is sorted into vesicles for transport to early endosomal compartments. While some PMEL17 is transiently expressed on the cell surface before being internalized via endocytosis, the majority is directly targeted to endocytic compartments from the TGN. The cytoplasmic domain of PMEL17 contains sorting signals, such as a di-leucine motif, that are essential for its endocytic trafficking. The loss of these signals can lead to the abnormal accumulation of PMEL17 at the plasma membrane.
Role of Multivesicular Bodies and Intralumenal Vesicles in PMEL17 Trafficking
A key feature of PMEL17 trafficking is its localization to multivesicular bodies (MVBs), which are endosomes characterized by the presence of internal vesicles. PMEL17 is sorted onto the intralumenal vesicles (ILVs) of MVBs. This sorting process is critical, as it is within these ILVs that the initial stages of PMEL17 fibril formation are thought to occur. The formation of these fibrils is a prerequisite for the maturation of premelanosomes. The polycystic kidney disease (PKD) domain of PMEL17 is not only involved in fibril formation but is also required for the trafficking of the protein to these multivesicular compartments.
Proteolytic Processing of PMEL17
To become fully functional, PMEL17 must undergo a series of proteolytic cleavages. This processing is essential for the release of the fibrillogenic fragment that forms the structural matrix of the melanosome.
Furin-like Proprotein Convertase Cleavage: Mα and Mβ Fragment Generation
A crucial step in PMEL17 processing is the cleavage by a furin-like proprotein convertase (PC), a type of serine protease. This cleavage occurs in a post-Golgi compartment, likely the TGN or early endosomes, and generates two main fragments: the large, luminal Mα fragment and the smaller, membrane-bound Mβ fragment. These two fragments remain linked by a disulfide bond. The Mα fragment contains the domains that will ultimately form the amyloid-like fibrils of the melanosome matrix. Interestingly, this processing by proprotein convertases appears to happen during the secretory process and does not seem to require the protein to enter the endocytic system first.
| Domain/Region | Function in Trafficking and Processing |
| N-terminal Region | Essential for export from the Endoplasmic Reticulum. |
| Polycystic Kidney Disease (PKD) Domain | Required for trafficking to multivesicular bodies and is part of the amyloid core. |
| Cytoplasmic Domain | Contains sorting signals (e.g., di-leucine motif) for endocytic trafficking. |
| Furin Cleavage Site | Site of proteolytic cleavage by proprotein convertases to generate Mα and Mβ fragments. |
**Table 1
Metalloproteinase and β-site Amyloid Precursor Protein-Cleaving Enzyme 2 (BACE2)-mediated Cleavage
Following initial processing by a proprotein convertase in the trans-Golgi network, which cleaves the full-length PMEL17 into two disulfide-linked fragments, Mα and Mβ, the protein is transported to the cell surface and subsequently to early endosomal compartments. researchgate.net Here, a critical cleavage event, often referred to as the S2 cleavage, occurs in the juxtamembrane region of the Mβ fragment. This cleavage is mediated by members of the a disintegrin and metalloproteinase (ADAM) family, specifically ADAM10 and ADAM17. nih.govnih.gov Inhibition of these metalloproteinases has been shown to reduce the formation of insoluble PMEL17 fragments, underscoring their importance in this processing step. nih.govnih.gov
In addition to metalloproteinases, the β-site amyloid precursor protein-cleaving enzyme 2 (BACE2) has been identified as a key protease in the processing of PMEL17. researchgate.netnih.govpnas.org BACE2, a homolog of BACE1 which is involved in the generation of amyloid-β peptides in Alzheimer's disease, cleaves the Mβ fragment of PMEL17. researchgate.netresearchgate.net This cleavage by BACE2 releases the luminal Mα domain, which is essential for the formation of amyloid fibrils that constitute the melanosomal matrix. researchgate.netpnas.org Studies have shown that depletion of BACE2 via siRNA or its pharmacological inhibition leads to an accumulation of the Mβ fragment and a decrease in the subsequent C-terminal fragment (CTF), confirming its role in PMEL17 processing. researchgate.netresearchgate.net Interestingly, while both BACE1 and BACE2 are expressed in pigment cells, BACE2 levels are significantly higher, suggesting it is the primary BACE homolog responsible for PMEL17 cleavage in this context. frontiersin.org The cleavage by BACE2 occurs within the juxtamembrane domain of PMEL17, a crucial step for the liberation of the amyloidogenic luminal domain. researchgate.netpnas.org
γ-Secretase Activity on PMEL17 Fragments
Following the S2 cleavage mediated by metalloproteinases and/or BACE2, a C-terminal fragment (CTF) of PMEL17 remains tethered to the membrane. nih.govresearchgate.netresearchgate.net This fragment, with a molecular mass of approximately 8.5 kDa, is a substrate for the γ-secretase complex. nih.gov The γ-secretase complex is an intramembrane protease responsible for the cleavage of numerous type I transmembrane proteins, most notably the amyloid precursor protein (APP). nih.gov
The action of γ-secretase on the PMEL17-CTF results in an intramembrane cleavage, designated as the S3 cleavage. nih.gov This proteolytic event releases a short-lived intracellular domain (ICD) fragment into the cytoplasm, which is then rapidly degraded. nih.gov Inhibition of γ-secretase activity leads to the accumulation of the PMEL17-CTF, demonstrating that this cleavage is a subsequent step after the initial ectodomain shedding. nih.gov While γ-secretase cleavage is a definitive step in the processing of the PMEL17 transmembrane domain, it is not directly required for the formation of the amyloid fibrils themselves. The critical event for amyloidogenesis is the preceding S2 cleavage, which liberates the Mα domain. nih.gov
Ectodomain Shedding of PMEL17 and Secreted Forms
Ectodomain shedding is a fundamental proteolytic process that releases the extracellular domain of a transmembrane protein into the extracellular space. In the case of PMEL17, this process results in a secreted form of the protein, termed sPmel17. nih.govnih.gov This shedding is a regulated event that can be induced by agents such as the phorbol (B1677699) ester phorbol myristate acetate (B1210297) (PMA) and calmodulin inhibitors. nih.gov
The secreted sPmel17 is not simply the Mα fragment, but rather consists of the Mα fragment remaining disulfide-linked to a portion of the Mβ fragment (MβN). nih.gov The release of sPmel17 is accomplished through proteolytic cleavage at the juxtamembrane and/or intramembrane region of PMEL17. nih.govnih.gov While initial thoughts were that a proprotein convertase was responsible for this release, it is now understood that ectodomain shedding of PMEL17 is independent of proprotein convertase activity. nih.gov Interestingly, some studies suggest that this shedding is also independent of metalloproteinase inhibitors, indicating a potentially complex or alternative shedding mechanism under certain conditions. nih.gov The liberated sPmel17 can be found in the intercellular spaces and may play a role in intercellular communication, for instance, by stimulating keratinocytes. researchgate.net
Structural Organization and Functional Amyloidogenesis of Pmel17
Mechanism of Fibrillar Structure Formation within Premelanosomes
The biogenesis of PMEL17 fibrils begins within early-stage, non-pigmented melanosomes, known as premelanosomes (Stages I and II). mdpi.comresearchgate.net PMEL17 is a type I transmembrane glycoprotein (B1211001) that undergoes a series of proteolytic cleavages to release its luminal domain, which then assembles into amyloid fibrils. nih.govnih.gov This process is initiated within multivesicular bodies (MVBs), which are precursors to Stage I melanosomes. pnas.orgpnas.org
The formation of the fibrillar matrix is a hierarchical process. uclouvain.be The full-length PMEL17 protein is first cleaved to release a large luminal fragment known as Mα. nih.gov This fragment is then further processed, in a step involving the beta-site amyloid precursor protein cleaving enzyme 2 (BACE2), to generate the amyloidogenic fragments that will form the fibril core. pnas.org Electron tomography studies have revealed that these fibrils first appear in association with the intraluminal vesicles of MVBs, from which they radiate and subsequently organize into parallel sheets that characterize Stage II premelanosomes. pnas.orgpnas.org This organized structure gives the melanosome its distinctive ellipsoidal shape and striated appearance. nih.govresearchgate.net
Contribution of the PMEL17 Repeat Domain (RPT) to Amyloid Fibril Architecture
The luminal portion of human PMEL17 contains several distinct domains, including an N-terminal region (NTR), a polycystic kidney disease (PKD) domain, a repeat (RPT) domain, and a Kringle-like domain (KLD). mdpi.com The RPT domain, in particular, is crucial for the formation of the amyloid fibrils. nih.govnih.gov This domain consists of approximately 10 imperfect repeats of a sequence rich in proline, serine, threonine, and glutamic acid. mdpi.compnas.org
While some studies suggest that the PKD domain may form the core of the amyloid fibril, the RPT domain is essential for the proper assembly and organization of these fibrils in vivo. mdpi.comnih.gov In vitro studies have demonstrated that the RPT domain can independently form amyloid fibrils that are rich in β-sheet structures, a characteristic feature of amyloid. nih.govnih.gov An aggregation-prone peptide segment, 405VSIVVLSGT413, has been identified within the RPT domain and is thought to play a critical role in its fibrillogenesis. elsevierpure.com Though not required for fibril formation in vitro under all conditions, the RPT domain appears to have a regulatory function, possibly influencing the timing of amyloid conversion and the organization of the fibrils into the sheet-like arrays seen in Stage II melanosomes. mdpi.comnih.gov
| Domain | Primary Function in Fibrillogenesis | Supporting Evidence |
|---|---|---|
| N-terminal Region (NTR) | Plays a regulatory role in fibril formation in vivo, though it is not part of the final fibril structure. mdpi.comuclouvain.be | Mutational analyses show the NTR is essential for the formation of mature fibrils. uclouvain.be |
| Polycystic Kidney Disease (PKD) Domain | Predicted to form the core of the melanosomal matrix due to its β-sheet-rich structure. mdpi.comnih.gov | Fragments containing the PKD domain efficiently form amyloid in vitro. nih.gov |
| Repeat (RPT) Domain | Essential for the formation of amyloid fibrils in vivo and contributes to their architecture. pnas.orgnih.gov It is also involved in the pH-dependent regulation of fibril formation. mdpi.com | The RPT domain readily forms amyloid fibrils in vitro under acidic conditions. nih.govnih.gov |
| Kringle-like Domain (KLD) | Potential role in protein folding and interactions through disulfide bonds. mdpi.com | Contains conserved cysteine residues. mdpi.com |
Influence of Intralumenal pH on PMEL17 Fibril Maturation
The formation and maturation of PMEL17 fibrils are highly sensitive to the pH of the intraluminal environment of the melanosome. nih.govnih.gov Melanosomes undergo a maturation process that involves a gradual increase in their internal pH, starting from an acidic pH of around 4-5 in the early stages (I and II) and moving towards a more neutral pH in the later, melanin-producing stages (III and IV). nih.gov
The RPT domain of PMEL17 readily forms amyloid fibrils in vitro under the mildly acidic conditions (pH 4.5-5.5) that are characteristic of early premelanosomes. nih.govnih.gov These fibrils, however, are soluble at a neutral pH. nih.govpnas.org This pH-dependent aggregation and disaggregation is an intrinsic property of the RPT domain. nih.gov Research has shown a pH-dependent maturation of the fibrils, with short, curved structures forming at pH 4, which then mature into paired, rod-like fibrils at pH 6. nih.gov The protonation of specific glutamic acid residues within the RPT domain, particularly E422, is thought to be a critical switch for initiating amyloid formation by reducing charge repulsion and allowing the protein to adopt a fibril-competent conformation. nih.gov
| pH Level | Fibril Formation and Maturation State | Corresponding Melanosome Stage |
|---|---|---|
| ~4.0 | Rapid formation of immature fibrils (FI). nih.gov | Stage I-II nih.gov |
| ~5.0 | Concentration-dependent formation of either immature (FI) or mature (FM) fibrils. nih.gov | Transitioning from Stage II |
| ~6.0 | Slower formation of mature fibrils (FM). nih.gov | Approaching Stage III |
| ≥7.0 | Fibrils dissolve into their soluble form. nih.govuclouvain.be | Not applicable (cytosolic pH) |
PMEL17 Fibril Scaffolding for Melanin (B1238610) Deposition
The primary function of the PMEL17 amyloid fibrils is to serve as a scaffold for the deposition and polymerization of melanin during the later stages of melanosome maturation (Stages III and IV). mdpi.comnih.gov As melanin is synthesized, it is deposited onto these pre-formed fibrillar sheets. pnas.orgresearchgate.net This scaffolding is crucial for the efficient synthesis and condensation of melanin. mdpi.com
Furthermore, the PMEL17 fibrils play a protective role within the melanocyte. mdpi.com The intermediates of melanin synthesis can be highly reactive and potentially toxic to the cell. nih.govnih.gov By sequestering these reactive intermediates onto the fibril matrix, PMEL17 helps to protect the melanosome and the melanocyte from potential damage. mdpi.compnas.org In the absence of these fibrils, as seen in certain genetic mutations, melanin synthesis can still occur, but it is less organized, and the integrity of the melanosome may be compromised. mdpi.com The organized deposition of melanin onto the fibrils also facilitates its eventual transfer to surrounding keratinocytes in the skin. mdpi.com
Biological Functions of Pmel17 in Melanosome Physiology
Contribution to Premelanosome Morphogenesis and Elongation
The primary and most well-characterized function of PMEL17 is its indispensable role in the formation and shaping of the premelanosome. Melanosome maturation proceeds through four distinct stages, and PMEL17 is central to the transition from stage I to stage II premelanosomes. Stage II premelanosomes are defined by the appearance of organized, intraluminal fibrillar striations upon which melanin (B1238610) will later be deposited nih.govmolbiolcell.org.
Research has demonstrated that PMEL17 is the major structural component of these fibrils nih.govpnas.org. The process begins after PMEL17, a type I transmembrane protein, is transported from the endoplasmic reticulum and Golgi apparatus to early endosomal compartments, specifically multivesicular bodies (MVBs) nih.govmolbiolcell.orgnih.gov. Within the acidic environment of these compartments, PMEL17 undergoes a series of proteolytic cleavages by enzymes, including proprotein convertases and BACE2, to release its luminal domain wikipedia.orgpnas.orgpnas.org.
This liberated luminal portion, particularly fragments containing specific domains, then self-assembles into amyloid fibrils molbiolcell.orgnih.gov. Studies have shown that the overexpression of PMEL17 alone in non-pigmented cells is sufficient to drive the formation of these striated structures, confirming its central role in initiating premelanosome morphogenesis nih.govmolbiolcell.orgnih.gov. These fibrils elongate and align in parallel arrays, dictating the characteristic ellipsoidal shape of eumelanosomes nih.govnih.govpnas.org. In the absence of functional PMEL17, as seen in various animal models like the silver mouse, melanosomes are typically round and lack the organized internal fibrillar matrix, which impairs efficient eumelanin deposition nih.govnih.gov.
The hierarchical assembly of these fibrils is a complex process directed by different domains within the PMEL17 protein.
| Domain | Abbreviation | Proposed Function in Fibril Formation |
| N-Terminal Region | NTR | Functions in cis to drive the aggregation of the PKD domain; essential for the formation of a core matrix molbiolcell.org. |
| Polycystic Kidney Disease Domain | PKD | Forms part of the amyloid core; required for trafficking of PMEL17 to multivesicular bodies where fibrils initiate nih.gov. |
| Repeat Domain | RPT | Essential for fibril formation in vivo; thought to have a regulatory role and becomes part of the mature fibrils pnas.orgnih.govresearchgate.net. |
This structured assembly of PMEL17 fragments into an amyloid matrix is a prime example of "functional amyloid," where the amyloid fold serves a specific physiological purpose rather than being associated with a pathological disease state nih.govnih.gov.
Proposed Role in Sequestration of Toxic Melanin Intermediates
Beyond its structural role, the PMEL17 fibrillar matrix is proposed to have a crucial cytoprotective function by sequestering potentially toxic intermediates generated during melanin synthesis molbiolcell.orgnih.gov. The production of eumelanin involves the oxidation and polymerization of tyrosine, a process that generates highly reactive and potentially cytotoxic quinone intermediates nih.gov.
The organized amyloid scaffold formed by PMEL17 acts as a template for the orderly deposition and polymerization of these melanin precursors nih.govnih.gov. This templating activity is believed to accelerate the rate of melanin formation, thereby limiting the time that reactive intermediates are free within the melanosome lumen nih.govpnas.org. By binding these intermediates to the fibrils, PMEL17 effectively contains them, preventing them from causing damage to other cellular components nih.govnih.gov.
This protective role is supported by findings in animal models with defective PMEL17, which not only show hypopigmentation but also evidence of melanocyte inviability or death nih.govnih.gov. The accumulation of disorganized melanin and the potential leakage of toxic intermediates in the absence of a proper fibrillar matrix may contribute to this cytotoxicity molbiolcell.org.
| Research Finding | Model System | Implication for Sequestration Role |
| PMEL fibrils accelerate the rate and yield of melanin formation in vitro pnas.org. | Cell-free melanin synthesis assays | Suggests fibrils actively participate in polymerization, likely by concentrating precursors and reducing their free, toxic state. |
| Mutations in PMEL (e.g., silver mice) lead to pigment cell inviability nih.govnih.gov. | Mouse models | Links the absence of a proper fibrillar matrix to melanocyte cytotoxicity, supporting a protective function. |
| PMEL fibrils facilitate melanin condensation and storage nih.gov. | Cultured melanocytes | An organized matrix allows for safe and efficient handling of large quantities of pigment. |
| The PMEL matrix helps sequester toxic reaction intermediates of the melanin synthesis pathway molbiolcell.orgnih.govpnas.org. | General consensus from multiple studies | The primary proposed mechanism for PMEL's protective function. |
Immunobiology of Melanocyte Protein Pmel17 Gp100 and Its Epitopes
PMEL17 (gp100) as a Melanocyte Lineage-Specific Antigen
PMEL17/gp100 is recognized as a melanocyte lineage-specific antigen, meaning its expression is primarily restricted to melanocytes, the pigment-producing cells in the skin and eyes, and in most malignant melanomas. nih.govbiomol.comcellsignal.comresearchgate.net This specificity is crucial as it allows the immune system to target melanoma cells while largely sparing other tissues. Research has shown that PMEL17/gp100 mRNA is detectable in all stages of melanoma progression, including early and amelanotic (non-pigmented) lesions. nih.gov Interestingly, the level of PMEL17/gp100 mRNA is significantly higher in melanoma cells compared to normal melanocytes in vivo. nih.gov While its primary expression is in melanocytic cells, transcripts have also been found in the retina and substantia nigra. nih.gov
The protein itself is a type I transmembrane glycoprotein (B1211001) that plays a critical role in the biogenesis of melanosomes, the organelles responsible for melanin (B1238610) synthesis and storage. wikipedia.orggenecards.org It is involved in the formation of a fibrillar matrix within premelanosomes, which is essential for the deposition of melanin. cellsignal.comresearchgate.net Because of its restricted expression and overexpression in melanoma, PMEL17/gp100 is classified as a tumor-associated antigen, making it an attractive target for immunotherapeutic strategies against melanoma. nih.govcellsignal.com
Antigen Presentation and Immune Recognition of PMEL17 Epitopes
For the immune system to recognize and attack tumor cells, proteins like PMEL17 must be processed and presented in a specific manner. This involves the breakdown of the protein into smaller fragments called peptides, or epitopes, which are then displayed on the cell surface by Major Histocompatibility Complex (MHC) molecules. youtube.comyoutube.com These peptide-MHC complexes can then be recognized by T cells, a type of white blood cell that can kill cancerous cells.
The process for presenting intracellular proteins like PMEL17 typically follows the endogenous pathway. youtube.com The protein is degraded by the proteasome into peptides, which are then transported into the endoplasmic reticulum. youtube.com Inside the endoplasmic reticulum, these peptides are loaded onto MHC class I molecules. youtube.com The resulting peptide-MHC complex is then transported to the cell surface for recognition by CD8+ cytotoxic T lymphocytes (CTLs). youtube.comyoutube.com
HLA-A2 Restriction in T-Cell Recognition of PMEL17 Epitopes
A significant portion of the human population expresses the HLA-A2.1 allele, a specific type of MHC class I molecule. nih.gov Consequently, much research has focused on identifying PMEL17 epitopes that are presented by HLA-A2. It has been demonstrated that tumor-infiltrating lymphocytes (TILs) from melanoma patients can recognize and lyse HLA-A2.1-positive melanoma cells. nih.gov This recognition is dependent on the presence of both the HLA-A2.1 molecule and the gp100 antigen. nih.gov For instance, HLA-A2.1-positive melanoma cells that lack gp100 expression are not lysed by these specific TILs, but they become susceptible to lysis after being engineered to express gp100. nih.gov This highlights the HLA-A2 restricted nature of the T-cell response to certain PMEL17 epitopes.
Characterization of Specific Epitopes, including Melanocyte protein pmel 17(130-138) (human)
Several T-cell epitopes derived from PMEL17/gp100 have been identified and characterized. These short peptide sequences are the specific parts of the protein that are recognized by T cells. Among the most well-studied are immunodominant epitopes that stimulate anti-tumor immune responses mediated by HLA-A-restricted cytotoxic T cells. uniprot.org
Some of the key HLA-A2 restricted epitopes from gp100 include:
G9-154 (KTWGQYWQV): An immunodominant epitope. uniprot.org
G9-209 (ITDQVPFSV): Another common epitope that stimulates an anti-tumor response. uniprot.org
G9-280 (YLEPGPVTA): A well-characterized immunodominant epitope. uniprot.org
The specific epitope, Melanocyte protein pmel 17(130-138)(human) , corresponds to the amino acid sequence ALLAVGATK . While detailed research findings specifically focusing on this particular epitope are not as prevalent in the provided search results as for other gp100 epitopes, its characterization would follow standard immunological procedures to determine its binding affinity to HLA-A2 and its ability to be recognized by T cells.
Below is a table summarizing some of the known PMEL17/gp100 epitopes.
| Epitope Name/Sequence | Amino Acid Position | MHC Restriction | Notes |
| KTWGQYWQV | 154-162 | HLA-A2 | Immunodominant epitope recognized by CTLs. uniprot.org |
| ITDQVPFSV | 209-217 | HLA-A2 | Common epitope stimulating anti-tumor response. uniprot.org |
| YLEPGPVTA | 280-288 | HLA-A2 | Immunodominant epitope recognized by CTLs. uniprot.org |
| ALLAVGATK | 130-138 | Not Specified | The focus of this article. |
T-Cell Responses to PMEL17/gp100 Epitopes
The recognition of PMEL17/gp100 epitopes by T cells can lead to a potent anti-tumor immune response. This response can be analyzed both in vivo, by studying T cells within the tumor microenvironment, and in vitro, using various laboratory techniques.
Analysis of Tumor-Infiltrating Lymphocyte (TIL) Recognition of PMEL17 Epitopes
Tumor-infiltrating lymphocytes (TILs) are a population of T cells that have left the bloodstream and migrated into a tumor. youtube.com The presence and reactivity of these cells are often associated with a better prognosis. Studies have successfully isolated TILs from melanoma patients that show specific reactivity against PMEL17/gp100. nih.gov These TILs are capable of killing melanoma cells that express gp100 in an HLA-A2-restricted manner. nih.gov
Direct enumeration of T cells specific for melanoma antigens like MART-1 and gp100 from fresh tumor metastases has been performed. nih.gov The frequency of T-cell precursors specific for these antigens can range from 5,000 to 21,000 per million CD8+ T cells in both fresh tumor material and in TILs expanded for adoptive therapy. nih.gov This indicates a significant presence of T cells targeting these melanocyte differentiation antigens within the tumor itself.
In Vitro Methodologies for Stimulating and Assessing Antigen-Specific T Cells
Several in vitro (laboratory-based) methods are used to stimulate and measure the response of T cells to specific antigens like PMEL17 epitopes. These assays are crucial for understanding the mechanisms of the anti-tumor immune response and for developing immunotherapies.
Commonly used techniques include:
ELISPOT (Enzyme-Linked Immunospot) Assay: This is a highly sensitive method used to quantify the number of cytokine-secreting cells at the single-cell level. nih.govnih.gov For example, T cells from a patient can be stimulated with a PMEL17 peptide, and the ELISPOT assay can then measure the number of T cells that produce interferon-gamma (IFN-γ), a key cytokine in the anti-tumor response. nih.govnih.gov
Intracellular Cytokine Staining (ICS): This technique uses flow cytometry to detect the production of cytokines within individual T cells. wikipedia.org After stimulation with an antigen, cells are treated to fix them and make their membranes permeable. Fluorescently labeled antibodies against specific cytokines are then introduced, allowing for the identification and quantification of antigen-specific T cells based on their cytokine profile. wikipedia.org
Cytotoxicity (or Chromium Release) Assay: This is a classic method to measure the killing ability of cytotoxic T lymphocytes (CTLs). nih.gov Target cells (e.g., melanoma cells) are labeled with a radioactive substance like 51Chromium. These labeled target cells are then co-cultured with CTLs. If the CTLs recognize and kill the target cells, the radioactive substance is released and can be measured, providing a direct assessment of the CTLs' cytotoxic function. nih.gov
Proliferation Assays: These assays measure the expansion of T cells in response to an antigen. aacrjournals.org T cells are cultured with the antigen of interest, and their proliferation is measured, often by the incorporation of a labeled DNA precursor. A strong proliferative response indicates that the T cells recognize the antigen. aacrjournals.org
The table below summarizes these methodologies.
| Assay | Principle | Information Gained |
| ELISPOT | Captures and visualizes cytokines secreted by individual cells. nih.govnih.gov | Frequency of antigen-specific, cytokine-producing T cells. nih.gov |
| Intracellular Cytokine Staining (ICS) | Uses flow cytometry to detect cytokines inside T cells. wikipedia.org | Phenotype and frequency of cytokine-producing T cells. |
| Cytotoxicity Assay | Measures the release of a label from target cells upon lysis by T cells. nih.gov | Direct measurement of T-cell killing capacity. |
| Proliferation Assay | Measures the increase in the number of T cells after antigen stimulation. aacrjournals.org | T-cell responsiveness and expansion potential. |
Comparative Immunogenicity and Cross-Reactivity of Orthologous PMEL17 Epitopes
The study of orthologous PMEL17 (also known as gp100) epitopes, particularly between human and mouse, has provided critical insights into the mechanisms of T-cell tolerance and the potential for breaking it. nih.govnih.gov PMEL17 is a nonmutated, tissue differentiation antigen expressed by both normal melanocytes and melanoma cells, which generally makes it poorly immunogenic in the host due to self-tolerance. nih.govrupress.orgnih.gov
Research has demonstrated that while the mouse homologue of gp100 is typically non-immunogenic in mice, the human version (hgp100) can elicit a potent CD8+ T-cell response. nih.govnih.gov These T cells, generated in response to the human protein, are notably cross-reactive and capable of recognizing and killing mouse melanoma cells expressing the endogenous mouse gp100 (mgp100). nih.govnih.gov This breakthrough highlighted that xenoimmunization with a human homologue could overcome tolerance to a self-antigen.
The enhanced immunogenicity of human gp100 is not due to the entire protein but is localized to specific T-cell epitopes. nih.gov A key example is the H-2Db restricted epitope, hgp100(25-33). Although homologous to the murine mgp100(25-33) epitope, it possesses critical amino acid differences at the N-terminus. nih.govrupress.org These substitutions result in a significantly higher binding affinity of the human peptide to the Major Histocompatibility Complex (MHC) class I molecule. nih.gov Specifically, the human peptide showed a 2-log increase in its ability to stabilize H-2Db molecules compared to its murine counterpart. nih.gov This enhanced MHC binding directly translates to more potent T-cell activation, with the human epitope triggering interferon-gamma (IFN-γ) release at a concentration 3-logs lower than the mouse epitope. nih.gov
The key differences between the human and mouse gp100(25-33) epitopes lie in the first three amino acids. The human sequence contains a positively charged lysine (B10760008) (K), a medium-sized valine (V), and a structurally rigid proline (P), whereas the mouse sequence has a negatively charged glutamic acid (E), a small glycine (B1666218) (G), and a serine (S). rupress.org These changes are substantial and are credited with the increased stability of the peptide-MHC complex, which is a crucial factor for breaking T-cell tolerance. nih.govrupress.org The existence of such a high-affinity natural homologue provides a powerful tool for generating self-reactive T cells for cancer immunotherapy. nih.govnih.govresearchgate.net
Besides mouse and human, PMEL17 protein sequences have been identified in several other species, including rat, horse, cow, dog, and chicken, indicating a degree of conservation across vertebrates. nih.gov However, the detailed comparative immunogenicity of epitopes from these more distant orthologs is less characterized than the well-studied human-mouse model.
Table 1: Comparison of Human and Mouse gp100(25-33) Epitopes
| Feature | Human gp100(25-33) | Mouse gp100(25-33) | Reference |
|---|---|---|---|
| Sequence | K V P R N Q D W L | E G S R N Q D W L | rupress.org |
| MHC Binding (H-2Db) | High Affinity | Low Affinity | nih.gov |
| Immunogenicity in Mice | High | Low / None | nih.govnih.gov |
| T-Cell Activation | High (3-log greater than mouse) | Low | nih.gov |
Academic Strategies for Modulating T-Cell Immunity to PMEL17 Epitopes
Given that PMEL17 is a self-antigen, academic research has focused on developing strategies to overcome immunological tolerance and enhance T-cell responses against PMEL17-expressing melanoma cells. These strategies primarily revolve around modifying the epitopes themselves to create more potent immunogens or using specific formulations of peptides to effectively monitor and stimulate T-cell populations.
Rational Design and Evaluation of Altered Peptide Ligands
The rational design of altered peptide ligands (APLs) is a key strategy to improve the immunogenicity of tumor-associated antigens like PMEL17. rupress.orgnih.gov An APL is a synthetic peptide in which one or more amino acids of a known T-cell epitope have been modified. nih.gov The goal is to enhance the peptide's interaction with either the MHC molecule or the T-cell receptor (TCR), leading to a more robust immune response. unimi.it
For PMEL17, this approach has been successfully applied. A well-known example involves modifying the HLA-A2-restricted human epitope gp100(209-217). By substituting the second amino acid with a methionine, researchers significantly increased the peptide's binding affinity for HLA-A2. rupress.org This modification dramatically improved the ability to generate gp100-specific T cells from peripheral blood mononuclear cells (PBMCs) of melanoma patients in vitro. rupress.org
The design process often focuses on "anchor residues," which are specific positions within the peptide that are critical for binding to the MHC groove. nih.gov By substituting these residues with amino acids that have more favorable binding characteristics, the stability of the peptide-MHC complex can be increased, leading to better T-cell priming. rupress.orgnih.gov More advanced approaches involve the use of non-proteogenic amino acids to create "chemically enhanced altered peptide ligands" (CPLs) with even greater improvements in MHC binding affinity. nih.gov These rationally designed APLs and CPLs represent promising candidates for therapeutic peptide vaccines aimed at inducing potent anti-tumor immunity. nih.govnih.gov
Table 2: Examples of Altered Peptide Ligands for PMEL17/gp100
| Original Epitope | Modification | Purpose of Alteration | Outcome | Reference |
|---|---|---|---|---|
| hgp100(209-217) | Substitution at position 2 (Threonine to Methionine) | Increase binding affinity to HLA-A2 | Enhanced ability to generate gp100-specific T-cells in vitro | rupress.org |
| hgp100(25-33) | Natural variant (human vs. mouse sequence) | Increase binding affinity to H-2Db | Overcomes self-tolerance in mice, induces cross-reactive T-cells | nih.govrupress.org |
| Various Epitopes | Replacement of anchor residues with non-proteogenic amino acids | Enhance MHC affinity | Creation of Chemically enhanced Altered Peptide Ligands (CPLs) with improved binding | nih.gov |
Application of Peptide Pools in T-Cell Immunity Monitoring
Monitoring the breadth and strength of T-cell responses against tumor antigens is crucial for evaluating cancer immunotherapies. nih.govnih.gov Peptide pools have emerged as powerful and efficient tools for this purpose. researchgate.netpeptides.destemcell.com A peptide pool is a mixture of multiple synthetic peptides, which can either represent a collection of known immunodominant epitopes or consist of overlapping peptides that span the entire length of a target protein, such as PMEL17/gp100. nih.govpeptides.dejpt.com
For comprehensive immune monitoring, especially when the patient's HLA type is unknown or diverse, using pools of overlapping peptides is highly advantageous. nih.govnih.gov For example, a peptide pool for PMEL17 (a 661 amino acid protein) can consist of over 160 individual 15-mer peptides that overlap by 11 amino acids, ensuring that all potential linear epitopes are represented. nih.govjpt.com
These pools are widely used in functional T-cell assays like the Enzyme-Linked Immunospot (ELISpot) assay and intracellular cytokine staining (ICS) by flow cytometry. nih.govnih.govnih.gov In these assays, patient PBMCs are stimulated with the peptide pool, and the responding antigen-specific T cells are quantified by their cytokine secretion (e.g., IFN-γ) or expression of activation markers. nih.govstemcell.comnih.gov Research has shown that using large peptide pools (containing up to 300 peptides) does not compromise the sensitivity or specificity of detecting responses to individual epitopes within the pool. nih.gov This makes them highly suitable for high-throughput screening and monitoring of T-cell responses in healthy donors and cancer patients, providing valuable data on the natural and therapy-induced immunity against melanoma antigens like PMEL17. nih.govnih.gov
Table 3: Characteristics of a PMEL17/gp100 Peptide Pool for Immune Monitoring
| Feature | Description | Reference |
|---|---|---|
| Composition | Pool of synthetic peptides, typically 15-mers with an 11-amino acid overlap, spanning the entire sequence of the human PMEL17/gp100 protein. | nih.govjpt.com |
| Number of Peptides | ~163 peptides for the full 661 amino acid protein. | nih.govjpt.com |
| Application | In vitro stimulation of CD4+ and CD8+ T-cells from peripheral blood mononuclear cells (PBMCs). | stemcell.comnih.gov |
| Detection Assays | Enzyme-Linked Immunospot (ELISpot), Intracellular Cytokine Staining (ICS), Proliferation Assays. | nih.govnih.gov |
| Purpose | To monitor the frequency and function of PMEL17-specific T-cells in research and clinical trial settings. | nih.govresearchgate.net |
Table 4: Compound Names Mentioned in the Article | Compound Name | | | :--- | | Melanocyte protein pmel 17 | | gp100 | | hgp100 | | mgp100 | | Interferon-gamma (IFN-γ) | | Methionine | | Lysine | | Valine | | Proline | | Glutamic acid | | Glycine | | Serine | | Threonine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
